2,2-Dichloro-1,1,1-triethoxyethane

Descripción

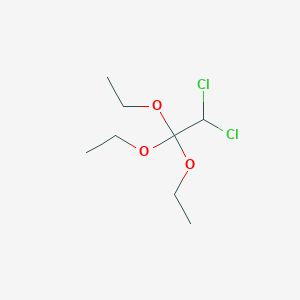

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dichloro-1,1,1-triethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl2O3/c1-4-11-8(7(9)10,12-5-2)13-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMPARWUDMKPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(Cl)Cl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508121 | |

| Record name | 2,2-Dichloro-1,1,1-triethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54567-92-9 | |

| Record name | 2,2-Dichloro-1,1,1-triethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthodichloroacetic Acid Triethyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 2,2 Dichloro 1,1,1 Triethoxyethane

Intrinsic Chemical Stability and Degradation Pathways under Various Conditions

The stability of 2,2-dichloro-1,1,1-triethoxyethane is governed by the inherent properties of its two key functional moieties: the orthoester and the gem-dichloroalkane.

Acidic Conditions: Orthoesters are known to be sensitive to acidic conditions, readily undergoing hydrolysis to form an ester and an alcohol. wikipedia.orgyoutube.com In the case of this compound, acidic hydrolysis is expected to yield ethyl dichloroacetate (B87207) and ethanol (B145695). The reaction is initiated by protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the final products. The rate of this hydrolysis is dependent on the acid concentration and the reaction temperature.

Basic Conditions: In contrast to their lability in acid, orthoesters are generally stable under basic conditions. google.com The dichlorinated carbon, however, can be susceptible to reaction with strong bases, potentially leading to elimination or substitution reactions. While specific studies on this compound are limited, related gem-dichloroalkanes can undergo dehydrochlorination in the presence of a strong base.

Thermal Conditions: Halogenated ethers are noted for their enhanced thermal stability and fire-resistant properties. wikipedia.org However, at elevated temperatures, decomposition can occur. The thermal decomposition of chlorinated hydrocarbons can lead to the formation of various products, including hydrogen chloride, and may proceed through radical pathways. wikipedia.org For this compound, thermal stress could potentially lead to the elimination of HCl to form a chlorinated ketene (B1206846) acetal (B89532), or more complex rearrangements and fragmentation. Studies on the thermal decomposition of highly chlorinated paraffins have shown the synergistic formation of various chlorinated and unchlorinated products.

Potential Participation in Novel Organic Reaction Architectures

The unique combination of a triethoxy orthoester and a dichloromethyl group on the same carbon atom makes this compound a potentially valuable, though underexplored, building block in organic synthesis.

The orthoester functionality can serve as a protected form of a carboxylic acid or as a precursor to ketene acetals. The presence of the dichloro group offers a handle for further transformations. For instance, related 2-chloro-1,1,1-trialkoxyethanes are utilized as building blocks for constructing heterocyclic compounds, such as triazolones, cyclic ketals, and lactones. google.com It is plausible that this compound could participate in similar synthetic strategies, offering a pathway to more complex, highly functionalized molecules.

Furthermore, the dichloromethyl group can be a precursor to a carbene. Iron-catalyzed reactions of gem-dichloroalkanes have been shown to proceed via a carbene intermediate, leading to B-H and Si-H insertion reactions. rsc.org This suggests that this compound could potentially be used in transition-metal-catalyzed reactions to generate a chloro(triethoxymethyl)carbene, a reactive intermediate for cyclopropanation or other insertion reactions.

Exploration of Derivatization Reactions Involving the Dichlorinated Carbon Center

The dichlorinated carbon atom in this compound represents a key site for chemical modification. This center is electrophilic and can be targeted by a variety of nucleophiles.

Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles. Reactions of gem-dichloroalkanes with nucleophiles can be complex, sometimes leading to mono- or di-substituted products. The reaction of haloalkanes with nucleophiles is a fundamental process in organic chemistry, with the reactivity order being primary > secondary > tertiary halides. ncert.nic.in The dichlorinated carbon in the target molecule is a secondary-like center. Reactions with strong nucleophiles, such as thiolates or alkoxides, could lead to the substitution of one or both chlorine atoms.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds are powerful nucleophiles that can react with alkyl halides. libretexts.org The reaction of this compound with such reagents could potentially lead to the formation of new carbon-carbon bonds. For instance, the reaction with an alkyl Grignard reagent could yield a mono- or di-alkylated product. However, the possibility of elimination reactions would also need to be considered. Gilman reagents (lithium dialkylcuprates) are known to be less reactive than Grignard reagents and can sometimes offer more selective transformations. chadsprep.comyoutube.com

Reductive Dehalogenation: The chlorine atoms can be removed through reduction. This could be achieved using various reducing agents, such as metal hydrides or catalytic hydrogenation, to yield 1,1,1-triethoxyethane or 2-chloro-1,1,1-triethoxyethane (B1580697).

Role of the Triethoxy Moiety in Stereochemical Control and Functional Group Interconversions

The triethoxy moiety in this compound is expected to exert significant control over the stereochemical outcome of reactions at the adjacent dichlorinated carbon, as well as being a versatile functional group for interconversions.

Stereochemical Control: The stereochemistry of nucleophilic substitution reactions at a carbon atom adjacent to an acetal or orthoester is a well-studied area. The alkoxy groups can influence the reaction's stereoselectivity through neighboring group participation. nih.govnih.gov In reactions involving the displacement of the chlorine atoms, the triethoxy group could direct the incoming nucleophile to a specific face of the molecule. This control is often mediated by the formation of a transient oxocarbenium ion. The stereochemical outcome of such reactions can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov For SN2 reactions, complete inversion of configuration at the reaction center is typically observed. utexas.edulibretexts.org

Functional Group Interconversions: The orthoester group itself is a versatile functional group. As mentioned earlier, it can be readily hydrolyzed to an ester under acidic conditions. wikipedia.orgyoutube.com This provides a mild method for unmasking a carboxylic acid functionality. Furthermore, orthoesters can react with a variety of nucleophiles in the presence of a Lewis acid, leading to the substitution of one or more of the ethoxy groups. This reactivity allows for the introduction of different alkoxy or other nucleophilic groups.

The interplay between the dichlorinated carbon and the triethoxy moiety provides a platform for a range of chemical transformations, making this compound a compound with significant, though largely untapped, synthetic potential.

Advanced Analytical Characterization and Quantification of 2,2 Dichloro 1,1,1 Triethoxyethane

Chromatographic Techniques for Separation and Purity Assessment of Dichlorinated Orthoesters

Chromatography is an essential tool for separating the components of a mixture, making it indispensable for assessing the purity of synthesized compounds like 2,2-Dichloro-1,1,1-triethoxyethane. Given the potential for side-products in its synthesis, such as the monochlorinated equivalent, robust chromatographic methods are necessary. google.com

High-Performance Liquid Chromatography (HPLC) Methodologies for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally unstable compounds. For orthoesters, which can be sensitive to hydrolysis, reversed-phase HPLC (RP-HPLC) is a suitable method, provided that any acid catalysts from synthesis have been quenched. nih.gov This technique separates compounds based on their hydrophobicity, with the nonpolar stationary phase retaining more hydrophobic molecules for longer.

The separation of this compound from potential impurities, such as starting materials or other chlorinated species, can be achieved using a gradient elution method. This involves gradually changing the composition of the mobile phase (e.g., from a higher polarity solvent like water to a lower polarity organic solvent like acetonitrile (B52724) or methanol) to effectively elute compounds with varying polarities. A UV detector is commonly used for detection if the analytes possess a chromophore. If not, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be employed. Coupling HPLC with mass spectrometry (HPLC-MS) provides the added benefit of mass identification for each separated peak, aiding in impurity profiling. nih.gov

Table 1: Illustrative HPLC Parameters for Dichlorinated Orthoester Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or ELSD/MS |

| Injection Volume | 10 µL |

Gas Chromatography (GC) with Selective Detectors for Trace Analysis

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. birchbiotech.com It offers high resolution and is well-suited for purity assessment and the quantification of trace-level impurities. researchgate.net The purity of a sample can be determined by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram. birchbiotech.commeasurlabs.com

For analyzing halogenated compounds, selective detectors offer enhanced sensitivity and specificity. The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, such as those containing chlorine, making it excellent for trace analysis. However, the most definitive identification is achieved by coupling GC with a Mass Spectrometer (GC-MS). nih.gov This combination separates volatile components and then provides mass spectra for each, allowing for positive identification and quantification. dphen1.comresearchgate.net For complex matrices, comprehensive two-dimensional gas chromatography (GC×GC) can provide superior separation. scholaris.ca

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen at 1.0 mL/min jeol.comgoogle.com |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

Spectroscopic Elucidation of Molecular Structure and Impurity Profiling

Spectroscopic techniques are vital for confirming the molecular structure of the synthesized compound and identifying the chemical nature of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. rsc.orgulethbridge.ca Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show a triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂–) of the three equivalent ethoxy groups. youtube.com The chemical shifts would be influenced by the electronegative oxygen atom. The single proton on the dichlorinated carbon (–CHCl₂) is absent in this molecule, which distinguishes it from related compounds like 1,1-dichloro-2,2,2-trifluoroethane. nist.gov

The ¹³C NMR spectrum would show distinct signals for the methyl and methylene carbons of the ethoxy groups, as well as signals for the quaternary carbon bonded to three oxygens (C1) and the carbon bonded to two chlorine atoms (C2).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data for structurally similar compounds like 2,2-Dichloro-1,1-diethoxyethane chemicalbook.com)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~1.2 | Triplet | -OCH₂CH₃ |

| ¹H | ~3.7 | Quartet | -OCH₂ CH₃ |

| ¹³C | ~15 | Singlet | -OCH₂C H₃ |

| ¹³C | ~60 | Singlet | -OC H₂CH₃ |

| ¹³C | ~85 | Singlet | -C Cl₂- |

| ¹³C | ~110 | Singlet | -C (OEt)₃ |

Mass Spectrometry (MS) for Molecular Fingerprinting and Identification of Related Species

Mass Spectrometry (MS), particularly when coupled with GC, provides a molecular fingerprint of a compound through its fragmentation pattern. epa.gov The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). docbrown.infodocbrown.info

Key fragmentation pathways would likely involve the loss of ethoxy radicals (•OCH₂CH₃), ethylene (B1197577) (C₂H₄) via McLafferty rearrangement, or chlorine radicals (•Cl). The presence of two chlorine atoms would lead to characteristic M, M+2, and M+4 isotopic clusters for fragments containing both chlorines. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of ions, allowing for the unambiguous determination of their elemental composition. nih.gov

Table 4: Plausible Mass Fragments for this compound in EI-MS (Predicted based on common fragmentation patterns of ethers and halogenated alkanes)

| m/z Value | Possible Fragment Ion | Notes |

| 215/217/219 | [M - CH₃]⁺ | Loss of a methyl radical |

| 187/189/191 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 171/173/175 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 149 | [C(OCH₂CH₃)₃]⁺ | Triethoxycarbonium ion (base peak likely) |

| 117/119/121 | [CHCl₂C(OH)₂]⁺ | Rearrangement and fragmentation product |

| 83/85 | [CHCl₂]⁺ | Dichloromethyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net Specific functional groups have characteristic absorption or scattering frequencies, making these methods useful for structural confirmation.

For this compound, the IR and Raman spectra would be dominated by strong C-H stretching vibrations from the ethoxy groups around 2850-3000 cm⁻¹. Strong C-O stretching vibrations characteristic of the ether linkages would appear in the 1000-1200 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the lower frequency region, typically between 600-800 cm⁻¹. researchgate.netosti.gov The presence and pattern of these bands can confirm the integrity of the molecule's functional groups.

Table 5: Key Expected Vibrational Frequencies for this compound (Based on typical group frequencies and data for compounds like 1,2-dichloroethane (B1671644) researchgate.netchemicalbook.com)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |

| C-H Bend (Alkyl) | 1350 - 1470 | IR, Raman |

| C-O Stretch (Ether) | 1000 - 1200 | IR (Strong), Raman |

| C-C Stretch | 800 - 1000 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR (Strong), Raman |

Challenges in the Analytical Resolution and Accurate Quantification of Dichlorinated Byproducts

The synthesis of this compound can inadvertently lead to the formation of various dichlorinated byproducts. These impurities, which share similar physicochemical properties with the target analyte, pose a considerable challenge to analytical chemists. The accurate quantification of these byproducts is essential for quality control and to understand the impurity profile of the final product.

The primary challenges in the analytical resolution and quantification of these byproducts stem from two main areas: co-elution in chromatographic systems and matrix effects in mass spectrometry.

Co-elution of Dichlorinated Isomers:

Gas chromatography (GC) is a commonly employed technique for the analysis of volatile and semi-volatile organic compounds like this compound and its byproducts. However, the structural similarity of dichlorinated isomers often results in overlapping chromatographic peaks, a phenomenon known as co-elution. This lack of separation makes it difficult to individually identify and quantify each byproduct.

Several factors contribute to the co-elution of these compounds:

Similar Boiling Points: Isomers often have very close boiling points, making their separation by conventional GC, which primarily separates compounds based on their boiling points, extremely challenging.

Similar Polarity: The polarity of the dichlorinated byproducts is often very similar to that of this compound, leading to comparable interactions with the stationary phase of the GC column and, consequently, similar retention times.

Column Selection: The choice of the GC column is critical. Standard non-polar or moderately polar columns may not provide sufficient selectivity to resolve closely related isomers. Specialized columns with unique stationary phase chemistries may be required to achieve the desired separation.

To address the issue of co-elution, chromatographers may employ various strategies, such as optimizing the GC temperature program, using longer capillary columns to increase theoretical plates, or employing multidimensional gas chromatography (GCxGC) for enhanced separation power.

Matrix Effects in Quantification:

Mass spectrometry (MS), often coupled with GC (GC-MS), is a powerful tool for the identification and quantification of chemical compounds. However, the accuracy of quantification can be significantly impacted by matrix effects. The matrix refers to all other components in a sample apart from the analyte of interest. In the context of this compound analysis, the matrix can include residual solvents, reagents, and other reaction byproducts.

Matrix effects can manifest as either ion suppression or ion enhancement, leading to an underestimation or overestimation of the analyte concentration, respectively. These effects occur in the ion source of the mass spectrometer where co-eluting matrix components can interfere with the ionization of the target analytes.

The quantification of dichlorinated byproducts is particularly susceptible to matrix effects due to their low concentrations relative to the main component, this compound. The high concentration of the primary compound can significantly influence the ionization of the trace-level byproducts.

To mitigate matrix effects, analysts often use techniques such as:

Matrix-Matched Calibration: Preparing calibration standards in a matrix that closely resembles the sample matrix.

Isotope Dilution Mass Spectrometry (IDMS): Using a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction, chromatography, and ionization, thereby compensating for matrix effects.

Sample Preparation: Employing thorough sample cleanup procedures to remove interfering matrix components before analysis.

The following table summarizes the key challenges and potential solutions in the analytical resolution and quantification of dichlorinated byproducts of this compound.

| Challenge | Description | Potential Solutions |

| Co-elution of Isomers | Dichlorinated byproducts have similar physicochemical properties, leading to overlapping peaks in chromatography. | - Optimization of chromatographic conditions (temperature program, flow rate)- Use of high-resolution capillary columns- Application of multidimensional gas chromatography (GCxGC)- Selection of highly selective stationary phases |

| Matrix Effects | The sample matrix interferes with the ionization of the analytes in the mass spectrometer, leading to inaccurate quantification. | - Matrix-matched calibration- Use of stable isotope-labeled internal standards (IDMS)- Thorough sample cleanup and preparation- Standard addition method |

| Lack of Reference Standards | The commercial availability of certified reference standards for all potential dichlorinated byproducts can be limited. | - In-house synthesis and purification of standards- Use of relative response factors for quantification when standards are unavailable |

Research Implications and Role in Specific Synthetic Applications

Impact on the Purity Requirements for 2-Chloro-1,1,1-triethoxyethane (B1580697) in Pharmaceutical and Agrochemical Intermediates

2-Chloro-1,1,1-triethoxyethane is a significant intermediate in the synthesis of various active ingredients for the pharmaceutical and agrochemical industries. The purity of this intermediate is paramount, as the presence of even small amounts of impurities can lead to undesired side reactions, lower yields of the final product, and potential toxicological concerns.

One of the most significant impurities encountered during the synthesis of 2-Chloro-1,1,1-triethoxyethane is its dichlorinated counterpart, 2,2-Dichloro-1,1,1-triethoxyethane. The formation of this byproduct is a common issue in chlorination reactions of 1,1,1-triethoxyethane. ontosight.ai The presence of this compound is particularly problematic because its physical properties, such as boiling point, are often close to those of the desired monochlorinated product, making separation a non-trivial task.

For applications in the pharmaceutical sector, extremely low levels of dichlorinated by-products are often required to meet stringent regulatory standards. ontosight.ai The potential for these impurities to carry through subsequent reaction steps and contaminate the final active pharmaceutical ingredient (API) necessitates their removal to a very high degree. This stringent purity requirement directly impacts the economic feasibility of the manufacturing process, as significant costs can be associated with the purification steps. ontosight.ai

Methodologies for the Efficient Removal and Purification of this compound from Reaction Mixtures

Given the detrimental impact of this compound on the purity of 2-Chloro-1,1,1-triethoxyethane, several strategies are employed for its removal.

Process Optimization to Minimize Byproduct Formation: A more efficient approach is to optimize the reaction conditions to minimize the formation of the dichlorinated impurity in the first place. Research has focused on various aspects of the chlorination reaction:

Chlorinating Agent: The choice of chlorinating agent can influence the selectivity of the reaction. While direct chlorination with gaseous or liquid chlorine is practiced, it can lead to over-chlorination. ontosight.ai Alternative chlorinating agents like N-chlorosuccinimide (NCS) have been explored. wikipedia.org

Solvent and Catalyst: The reaction medium and the presence of a catalyst can also play a crucial role. One patented method describes a process using a polar solvent as both a reaction medium and a catalyst for the reaction of trialkoxy orthoacetate with NCS, which is reported to greatly reduce the formation of the dichloro by-product. wikipedia.org By carefully controlling the reaction parameters, the selectivity for the desired monochlorinated product can be significantly increased, with product purities reaching over 99%. wikipedia.orgyoutube.com

The table below summarizes different approaches found in patent literature for the synthesis of 2-Chloro-1,1,1-triethoxyethane with a focus on minimizing the dichlorinated impurity.

| Reactants | Chlorinating Agent | Solvent/Catalyst | Reaction Conditions | Reported Purity/Yield of 2-Chloro-1,1,1-triethoxyethane | Notes on Dichloro-impurity |

| Triethly orthoacetate | N-chlorosuccinimide (NCS) | Ethanol (B145695) | 50 °C, 10 hours | >99% purity, 90.6% molar yield | Involves removal of "high boiling dichloro-thing" by vacuum rectification. wikipedia.org |

| Triethly orthoacetate | N-chlorosuccinimide (NCS) | Ethanol | Reflux, 2 hours | >99% purity, 95% molar yield | Dichloro by-product is greatly reduced. wikipedia.org |

| Triethly orthoacetate | N-chlorosuccinimide (NCS) | Acetone | Reflux, 5 hours | >99% purity, 80.2% molar yield | Mentions removal of "high boiling dichloro-thing". youtube.com |

| Triethly orthoacetate | N-chlorosuccinimide (NCS) | 1,4-dioxane | 75 °C, 2.5 hours | >99% purity, 87.4% molar yield | Mentions removal of "high boiling dichloro-thing". youtube.com |

| 1,1,1-trimethoxyethane | Gaseous Chlorine | NaOCH₃ (30%) | 10-15 °C | >99.0% purity, ~76% yield | Acknowledges the high cost of removing the dichlorinated byproduct via distillation in prior art. ontosight.ai |

Theoretical Exploration of Unique Synthetic Utility for this compound as a Building Block

While primarily viewed as an impurity, the chemical structure of this compound suggests potential, albeit underexplored, synthetic utility. There is currently a lack of published research focusing on the use of this specific compound as a synthetic building block. However, by examining the reactivity of structurally similar compounds, we can theorize its potential applications.

The key reactive sites in this compound are the geminal dichloro group (-CCl₂-) and the orthoester functionality (-C(OEt)₃).

Reactions at the Dichloromethyl Group:

The dichloromethyl group is a versatile functional handle.

Reductive Dehalogenation: Treatment with reducing agents could potentially lead to the formation of the corresponding monochlorinated or fully dehalogenated triethoxyethane derivatives.

Nucleophilic Substitution: While challenging, under specific conditions, one or both chlorine atoms could potentially be displaced by nucleophiles. This could open pathways to a variety of functionalized triethoxyethane derivatives.

Carbene Formation: Elimination of both chlorine atoms could theoretically generate a carbene intermediate. This highly reactive species could then participate in cycloadditions or insertion reactions, providing a route to novel cyclic or branched structures.

Reactions involving the Orthoester Group:

Orthoesters are known to be sensitive to acidic conditions and can serve as precursors to other functional groups.

Hydrolysis: Under aqueous acidic conditions, the orthoester group would hydrolyze to form an ester, specifically ethyl 2,2-dichloroacetate. This reaction is a standard transformation for orthoesters.

Reaction with Grignard Reagents: The Bodroux-Chichibabin aldehyde synthesis involves the reaction of orthoesters with Grignard reagents to form aldehydes. It is conceivable that this compound could react with a Grignard reagent at the orthoester carbon, although the reactivity might be influenced by the presence of the adjacent dichloromethyl group.

Combined Reactivity and Potential for Heterocycle Synthesis:

The presence of both the dichloromethyl and triethoxy groups in a 1,2-relationship offers intriguing possibilities for the synthesis of heterocyclic compounds. A bifunctional nucleophile could potentially react with both electrophilic centers to form a ring system. For instance, a diamine or a hydrazine (B178648) derivative could, in theory, react with the dichloromethyl group and, following or preceding hydrolysis of the orthoester, with the resulting carbonyl group to form various five- or six-membered heterocycles. While no specific examples involving this compound are documented, the general principles of heterocyclic synthesis support this theoretical exploration.

Computational Chemistry and Molecular Modeling of 2,2 Dichloro 1,1,1 Triethoxyethane

Quantum Chemical Calculations of Electronic Structure, Energetics, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, energetic properties, and spectroscopic characteristics of molecules. For 2,2-dichloro-1,1,1-triethoxyethane, these calculations can provide insights into the distribution of electron density, the energies of molecular orbitals, and the vibrational frequencies corresponding to its infrared spectrum.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. In a study on 2,6-dichloro-4-fluoro phenol, DFT calculations showed how halogen substituents influence these orbital energies. For this compound, the presence of two chlorine atoms on the C2 carbon is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at this position. The three ethoxy groups, with their electron-donating oxygen atoms, would in turn raise the energy of the HOMO.

The bond dissociation energy (BDE) is another critical parameter that can be calculated to understand the stability of a molecule. Computational studies on chlorinated polycyclic aromatic hydrocarbons have benchmarked methods for accurately predicting C-Cl BDEs. nih.gov These studies indicate that the strength of the C-Cl bond can be influenced by the surrounding molecular structure. For this compound, the BDE of the C-Cl bonds would be a key factor in its thermal and photochemical stability.

Vibrational spectroscopy is a powerful analytical technique, and computational methods can predict the infrared (IR) spectrum of a molecule with a high degree of accuracy. The calculated vibrational frequencies can aid in the interpretation of experimental spectra and the identification of characteristic functional groups. For this compound, the IR spectrum would be characterized by C-H stretching and bending vibrations from the ethoxy groups, C-O stretching vibrations of the ether linkages, and C-Cl stretching vibrations. Experimental IR data for a similar molecule, 1,1-dichloroethane, shows characteristic C-Cl stretching bands in the range of 800 to 580 cm⁻¹. docbrown.info

| Property | Analogous Compound | Calculated/Observed Value | Predicted Implication for this compound |

|---|---|---|---|

| HOMO-LUMO Gap | 2,6-dichloro-4-fluoro phenol | - | The presence of chlorine atoms likely results in a moderate HOMO-LUMO gap, influencing its reactivity. |

| C-Cl Bond Dissociation Energy | Chlorinated PAHs | ~70-80 kcal/mol | The C-Cl bonds are expected to be the weakest bonds, susceptible to cleavage under energetic conditions. |

| C-Cl Stretching Frequency | 1,1-dichloroethane | 800-580 cm⁻¹ docbrown.info | Characteristic IR absorption bands are expected in this region. |

| C-O Stretching Frequency | Ethers | ~1100 cm⁻¹ | Strong IR absorption bands are expected corresponding to the triethoxy groups. |

Conformational Analysis and Molecular Dynamics Simulations of Dichlorinated Orthoesters

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its physical properties and how it interacts with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface of a molecule and its temporal evolution.

Conformational analysis of this compound would involve identifying the stable conformers arising from rotation around its single bonds, particularly the C1-C2 bond and the C-O bonds of the ethoxy groups. The rotation around the C-C bond in ethane (B1197151) has a well-characterized rotational barrier of approximately 2.9 kcal/mol. nih.gov For the target molecule, the steric bulk of the three ethoxy groups and the two chlorine atoms would lead to a more complex potential energy surface with multiple local minima corresponding to different staggered and gauche conformations. The relative energies of these conformers would determine their population at a given temperature. Computational studies on the rotational barriers of various small halogenated molecules provide a basis for estimating the energetic cost of these conformational changes.

Molecular dynamics simulations can provide a more detailed picture of the dynamic behavior of this compound in a condensed phase, such as in a solvent. These simulations solve Newton's equations of motion for all atoms in the system over time, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. An MD simulation of 1,2-dichloroethane (B1671644) in an external electric field, for instance, showed a complete conversion from trans to gauche conformers in a strong field, highlighting the influence of the environment on conformational preference. For this compound, MD simulations could be used to study its diffusion in different solvents, its interactions with interfaces, and the flexibility of its ethoxy chains.

| Property | Analogous Compound | Calculated/Observed Value | Predicted Implication for this compound |

|---|---|---|---|

| C-C Rotational Barrier | Ethane | ~2.9 kcal/mol nih.gov | Rotation around the C1-C2 bond will be hindered, with a barrier likely higher than ethane due to bulky substituents. |

| C-O Rotational Barrier | Ethers | Variable, typically a few kcal/mol | The ethoxy groups will exhibit considerable flexibility, with multiple low-energy conformations accessible. |

| Stable Conformations | - | - | Staggered conformations around the C1-C2 bond are expected to be energetically favored over eclipsed conformations. |

Prediction of Reactivity and Selectivity in Potential Chemical Processes

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and the selectivity of its potential chemical reactions. By mapping out the potential energy surface for a given reaction, key features such as transition states and activation energies can be identified, providing a quantitative measure of the reaction rate.

For this compound, two primary types of reactivity can be anticipated: reactions involving the orthoester functionality and reactions involving the dichlorinated carbon. Orthoesters are known to be sensitive to hydrolysis, especially under acidic conditions, to yield an ester and an alcohol. Computational studies on the hydrolysis of other orthoesters have shown that the reactivity is highly dependent on the nature of the substituents. nih.gov Electron-withdrawing groups, such as the dichloromethyl group in the target molecule, are expected to decrease the rate of acid-catalyzed hydrolysis by destabilizing the carbocation intermediate.

The C-Cl bonds in this compound represent another potential site of reactivity. Computational studies on the activation of C-Cl bonds in molecules like dichloromethane (B109758) have elucidated the mechanisms of their cleavage. rsc.org For the target molecule, reductive dechlorination or nucleophilic substitution of the chlorine atoms could be potential reaction pathways. The calculated electronic structure, particularly the LUMO, can help in predicting the susceptibility of the C-Cl bonds to nucleophilic attack.

Furthermore, computational models can be used to predict the selectivity of reactions where multiple outcomes are possible. For example, if this compound were to undergo elimination of HCl, computational methods could be used to determine the relative activation energies for the formation of different possible alkene products. These predictions are invaluable for guiding synthetic efforts and understanding potential degradation pathways.

| Potential Reaction | Analogous System | Computational Insight | Predicted Behavior of this compound |

|---|---|---|---|

| Acid-catalyzed Hydrolysis | Substituted Orthoesters | Electron-withdrawing groups decrease reactivity. nih.gov | The dichloromethyl group is expected to make the orthoester functionality relatively stable to hydrolysis compared to unsubstituted analogs. |

| C-Cl Bond Cleavage | Dichloromethane | Activation barriers for C-Cl cleavage can be calculated. rsc.org | The C-Cl bonds are likely sites for radical reactions or nucleophilic attack under appropriate conditions. |

| Nucleophilic Attack | General Halogenated Alkanes | The LUMO distribution indicates sites susceptible to nucleophilic attack. | The C2 carbon is a likely site for nucleophilic attack. |

Future Directions and Emerging Research Avenues in 2,2 Dichloro 1,1,1 Triethoxyethane Chemistry

Development of Green Chemistry Principles for Selective Dichlorination or its Prevention

The synthesis of chlorinated organic compounds is often fraught with challenges related to selectivity and the generation of hazardous waste. The case of 2,2-Dichloro-1,1,1-triethoxyethane is particularly illustrative, as it is often an undesired byproduct in the synthesis of the monochlorinated analogue, 2-chloro-1,1,1-triethoxyethane (B1580697). The development and application of green chemistry principles are crucial to address these issues, aiming for either highly selective dichlorination methods or, more preferably, the prevention of its formation altogether.

A key principle of green chemistry is waste prevention at the source. unido.orgnih.gov In the context of this compound, this translates to developing synthetic routes that minimize or eliminate its formation. Traditional chlorination processes can lead to a mixture of mono- and di-chlorinated products, necessitating costly and energy-intensive separation processes. A patent for the preparation of 2-chloro-1,1,1-trialkoxyethanes highlights the issue of the co-formation of the 2,2-dichloro-1,1,1-trialkoxyethane byproduct, emphasizing the industrial desire for purer products with minimal dichlorinated impurities. rsc.org

Future research should focus on the following green chemistry approaches:

Atom Economy: Designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. wjarr.com This involves moving away from the use of stoichiometric chlorinating agents that generate significant waste.

Use of Safer Solvents and Auxiliaries: Traditional methods often employ chlorinated hydrocarbons as solvents, which are environmentally persistent. rsc.org Research into benign alternatives such as water, supercritical CO2, or biodegradable ionic liquids is essential. wjarr.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled. wjarr.com Developing highly selective catalysts is a cornerstone of preventing the over-chlorination that leads to this compound.

The following table summarizes key green chemistry principles and their potential application in controlling the formation of this compound.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Develop synthetic routes with high selectivity for the desired monochlorinated product, thus avoiding the generation of this compound as a waste stream. unido.orgnih.gov |

| Atom Economy | Utilize catalytic chlorination methods that have a higher atom economy compared to traditional methods using stoichiometric reagents. wjarr.com |

| Less Hazardous Chemical Syntheses | Replace hazardous chlorinating agents and solvents with safer alternatives to minimize the overall toxicity of the process. wjarr.com |

| Design for Energy Efficiency | Develop catalytic processes that operate at lower temperatures and pressures, reducing the energy consumption of the synthesis and purification steps. |

| Use of Renewable Feedstocks | Explore the synthesis of the triethoxyethane backbone from renewable bio-based sources. |

By focusing on these principles, the chemical industry can move towards more sustainable and efficient processes for the production of chlorinated ethanes, minimizing the formation of undesired byproducts like this compound.

Exploration of Novel Catalytic Systems for Controlled Synthesis or Transformation

The development of novel catalytic systems is a pivotal area for future research in the chemistry of this compound. Such catalysts could enable its controlled synthesis for specific applications or facilitate its transformation into other valuable chemicals.

Currently, the synthesis of related chlorinated compounds often relies on methods that are difficult to control. For instance, the synthesis of 2-chloro-1,1,1-trialkoxyethane can be achieved by reacting 1,1,1-trialkoxyethane with chlorine in the presence of an alcohol solvent. rsc.org However, this can lead to the formation of the undesired 2,2-dichloro byproduct.

Future research in this area should explore:

Shape-Selective Catalysts: Zeolites and other porous materials with well-defined pore structures could be employed to control the extent of chlorination. The catalyst's geometry could favor the formation of the monochlorinated product over the dichlorinated one.

Organocatalysis: Metal-free catalytic systems are gaining increasing attention in green chemistry. Organocatalysts, such as specific amines, have shown high regioselectivity in the chlorination of anilines and could be adapted for the selective chlorination of orthoesters. rsc.orgnih.gov

Photocatalysis: Light-driven catalytic reactions offer a green alternative to traditional thermal processes. Photocatalytic systems could be designed to activate C-H bonds selectively for chlorination under mild conditions.

Phase-Transfer Catalysis: This technique can be particularly useful when dealing with reactants in different phases, a common scenario in industrial processes. Phase-transfer catalysts can enhance reaction rates and selectivity in chlorination reactions. acs.org

The table below outlines potential catalytic systems and their advantages for the controlled synthesis or transformation of this compound.

| Catalytic System | Potential Advantages |

| Shape-Selective Zeolites | High selectivity towards either mono- or di-chlorination based on pore size and structure. |

| Organocatalysts | Metal-free, often less toxic, and can exhibit high regioselectivity. rsc.orgnih.gov |

| Photocatalysts | Mild reaction conditions (ambient temperature and pressure), use of a renewable energy source (light). |

| Phase-Transfer Catalysts | Improved reaction rates and yields in multiphasic systems, potential for enhanced selectivity. acs.org |

Furthermore, research into the catalytic transformation of this compound itself could open up new synthetic pathways. For example, catalytic dehalogenation or coupling reactions could convert this compound into valuable building blocks for the synthesis of fine chemicals and polymers.

Unexplored Applications in Advanced Materials Science or Specialized Fine Chemical Synthesis

While currently viewed primarily as a byproduct, this compound possesses a unique combination of functional groups—a gem-dichloro group and a triethoxy acetal (B89532)—that could be leveraged for novel applications in materials science and fine chemical synthesis.

The presence of two chlorine atoms on the same carbon atom (a gem-dichloro moiety) offers a reactive handle for various chemical transformations. Gem-dichlorocyclopropanes, for example, are recognized as important structural motifs in various industrial sectors. acs.org This suggests that the gem-dichloro group in this compound could serve as a valuable synthon.

Potential, yet unexplored, applications include:

Monomer for Functional Polymers: The dichlorinated acetal could serve as a monomer or a comonomer in polymerization reactions. The presence of the chlorine atoms could impart specific properties to the resulting polymer, such as flame retardancy or increased refractive index. Research into the synthesis of functionalized polylactides containing acetal units demonstrates the potential of incorporating such structures into polymers. nih.govnih.gov

Precursor for Specialty Chemicals: The reactive gem-dichloro group could be transformed into other functional groups through nucleophilic substitution or reduction reactions. This could lead to the synthesis of unique diols, amino compounds, or other difunctional molecules that are not easily accessible through other routes. The synthesis of gem-dichlorocyclopropane allylcarveols and their evaluation as corrosion inhibitors hints at the potential for creating specialized molecules from gem-dichloro precursors. abechem.com

Building Block in Complex Molecule Synthesis: The triethoxyethane portion of the molecule can be seen as a protected aldehyde. This, combined with the reactivity of the dichloro-group, makes this compound a potentially versatile building block in multi-step organic syntheses. The use of related orthoesters in the self-assembly of complex supramolecular structures suggests the potential for this class of compounds in advanced chemical synthesis. nih.gov

The following table outlines potential application areas and the key features of this compound that make them plausible.

| Potential Application Area | Key Features of this compound |

| Advanced Polymer Synthesis | Presence of reactive chlorine atoms for post-polymerization modification or for imparting specific properties like flame retardancy. nih.govnih.gov |

| Specialized Fine Chemicals | The gem-dichloro group acts as a versatile synthetic handle for conversion into other functional groups. abechem.com |

| Complex Molecule Synthesis | Combination of a protected aldehyde (triethoxy acetal) and a reactive dichloromethyl group in a single molecule. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2,2-dichloro-1,1,1-triethoxyethane in laboratory settings, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common route involves reacting trichloroethylene with hydrogen fluoride (HF) in the presence of a catalyst (e.g., antimony pentachloride) under controlled temperatures (40–60°C). Ethoxylation steps using triethyl orthoacetate may follow to introduce ethoxy groups. Yield optimization requires precise control of stoichiometry, reaction time, and catalyst loading. Purity is enhanced by fractional distillation .

- Key Parameters :

- Catalyst type and concentration (e.g., SbCl₅ vs. AlCl₃).

- Temperature gradients during ethoxylation to avoid side reactions.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : and NMR to confirm ethoxy group positions and chlorine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (C₈H₁₇ClO₃, [M+H]⁺ expected at 212.08 m/z).

- Computational Modeling : Density Functional Theory (DFT) to predict bond angles, partial charges, and steric effects using SMILES strings (CCOC(CCl)(OCC)OCC) .

Q. What are the primary reactivity trends of this compound with nucleophiles?

- Methodological Answer : The compound undergoes nucleophilic substitution at the chlorinated carbon. Reactivity depends on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Leaving Group Stability : Chlorine’s electronegativity facilitates displacement.

- Example: Reaction with sodium methoxide yields 2-methoxy-1,1,1-triethoxyethane. Monitor kinetics via GC-MS to track intermediate formation .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of this compound, and what are its ozone-depletion potentials?

- Methodological Answer : Conduct photolysis studies under UV light to simulate atmospheric breakdown. Key steps:

- Tropospheric Degradation : Reaction with hydroxyl radicals (•OH) forms trifluoroacetic acid derivatives.

- Ozone Depletion Potential (ODP) : Calculate using radiative forcing models (e.g., IPCC metrics). The compound’s ODP is lower than CFCs but non-zero due to chlorine content. Compare with Montreal Protocol Class 2 substances (e.g., HCFC-123) .

- Analytical Tools :

- FTIR to detect degradation byproducts (e.g., COF₂).

- Computational fluid dynamics (CFD) for atmospheric lifetime estimation.

Q. What experimental and computational strategies resolve contradictions in thermodynamic data (e.g., heat capacity, vapor pressure) for this compound?

- Methodological Answer : Use a multi-property fitting approach with the Modified Benedict–Webb–Rubin (MBWR) equation of state. Validate against:

Q. How can researchers model the compound’s interactions in solvent systems for green chemistry applications?

- Methodological Answer : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations to predict solubility and partition coefficients. Key steps:

- Parameterization : Use InChIKey (URFKLQSFBXBOQU-UHFFFAOYSA-N) to generate sigma profiles.

- Validation : Compare with experimental Hansen solubility parameters. Optimize for bio-based solvents (e.g., limonene) to reduce environmental impact .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s mutagenicity and carcinogenicity. How can researchers design studies to clarify these risks?

- Methodological Answer : Perform tiered toxicological assays:

- In Vitro : Ames test (TA98 and TA100 strains) with metabolic activation (S9 fraction).

- In Vivo : Rodent micronucleus assay (OECD 474) at varying dosages (10–100 mg/kg).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1,1,1-trichloroethane) to identify structure-activity relationships (SARs). Note that current evidence does not classify it as a mutagen or carcinogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.